7-Nitrocoumarin
Overview
Description
Synthesis Analysis
The synthesis of nitrocoumarin derivatives has been widely studied, demonstrating various methods to introduce nitro groups into the coumarin nucleus. Notable approaches include the nitration of coumarin precursors and multicomponent reactions. For instance, an efficient method for synthesizing 3,4-dihydro-7-nitrocoumarin derivatives involves an isocyanide-based four-component reaction, highlighting the versatility of synthesis strategies for nitrocoumarin compounds without the use of catalysts or activators at room temperature (Rezayan, 2012).
Molecular Structure Analysis
The molecular structure of nitrocoumarins, including 7-Nitrocoumarin, is crucial for understanding their chemical behavior and biological activity. X-ray diffraction analysis has been used to characterize compounds like 3-Nitro-4-hydroxycoumarin, providing detailed insights into their crystalline structures and intramolecular interactions (Naveen et al., 2006).
Chemical Reactions and Properties
Nitrocoumarins participate in a variety of chemical reactions, including Diels-Alder reactions, demonstrating their versatility as chemical intermediates. The [4 + 2] cycloadditions of 3-nitrocoumarins with various dienes in aqueous medium have been explored, leading to the synthesis of complex structures like nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, showcasing the reactivity of nitrocoumarins under different conditions (Amantini et al., 2003).
Scientific Research Applications
Anti-inflammatory and Antioxidant Properties : A study by França et al. (2021) found that 6,7-dimethoxy-3-nitrocoumarin reduced inflammatory bone loss in ligature-induced periodontitis in rats, and increased heme oxygenase-1 expression levels, indicating potential anti-inflammatory and antioxidant effects (França et al., 2021).
Pharmacological Probe : Pelkonen et al. (2000) described 7-hydroxycoumarin as a probe for CYP2A6, a cytochrome P450 enzyme involved in nicotine metabolism and the oxidative metabolism of various pharmaceuticals and carcinogens (Pelkonen et al., 2000).
Anti-histamine and Anti-allergic Effects : Buckle et al. (1979) reported that 7-Nitrocoumarin derivatives can inhibit histamine release in rats and antagonize the effects of slow-reacting substances in anaphylaxis, suggesting potential use in allergic reactions (Buckle et al., 1979).
Cancer Research : Finn et al. (2005) observed that exposure of human malignant melanoma cells to 6-NO2-7-hydroxycoumarin modulated p38 MAP kinase phosphorylation, impacting melanogenesis and cellular differentiation, indicating potential therapeutic applications in cancer treatment (Finn et al., 2005).
Coagulation Inhibition : A study by M et al. (2005) suggested that a 7-Nitrocoumarin derivative could act as a competitive inhibitor of vitamin K epoxide reductase, which is essential in forming clotting factors, indicating potential medical applications in coagulation processes (M et al., 2005).
Neuropharmacology : Volke et al. (1997) demonstrated that 7-Nitroindazole, a nitric oxide synthase inhibitor, exhibited anxiolytic-like properties in anxiety models, suggesting its role in neuropsychiatric conditions (Volke et al., 1997).
Neuroprotective Effects : Hantraye et al. (1996) found that 7-Nitroindazole protected against dopamine depletions and cognitive deficits in MPTP-treated baboons, indicating potential neuroprotective applications (Hantraye et al., 1996).
Safety And Hazards
Future Directions
Future research could focus on the development of 3-aminocoumarin-based compounds, including 7-Nitrocoumarin, using greener and eco-friendly methods . The significant biological activities and unique properties of coumarin derivatives have played an important role in the development of novel drugs .
properties
IUPAC Name |
7-nitrochromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSECDQPYFOEVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348772 | |
Record name | 7-Nitrocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitrocoumarin | |
CAS RN |
19063-58-2 | |
Record name | 7-Nitrocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19063-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitrocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.